6-Oxa-3-thiabicyclo[3.1.0]hexane
Overview
Description
6-Oxa-3-thiabicyclo[310]hexane is a heterocyclic compound that contains both oxygen and sulfur atoms within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-thiabicyclo[3.1.0]hexane typically involves the cyclization of suitable precursors. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-3-thiabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiolates or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
6-Oxa-3-thiabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: Its bicyclic structure can be used to create novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which 6-Oxa-3-thiabicyclo[3.1.0]hexane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: This compound is similar but lacks the sulfur atom, which can significantly alter its chemical properties and reactivity.
6-Thiabicyclo[3.1.0]hexane: This compound contains sulfur but lacks the oxygen atom, leading to different chemical behavior.
Uniqueness
6-Oxa-3-thiabicyclo[3.1.0]hexane is unique due to the presence of both oxygen and sulfur atoms in its bicyclic structure. This combination imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-oxa-3-thiabicyclo[3.1.0]hexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS/c1-3-4(5-3)2-6-1/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBLQQYOWAIIJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621757 | |
Record name | 6-Oxa-3-thiabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285-70-1 | |
Record name | 6-Oxa-3-thiabicyclo[3.1.0]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxa-3-thiabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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